2,6-Difluorophenylacetonitrile
Overview
Description
2,6-Difluorophenylacetonitrile is an organic compound with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol . It is a colorless to light yellow liquid that is used as a versatile building block in organic synthesis. The compound is known for its unique physical, chemical, and biological properties, making it a valuable component in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluorophenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield . The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: 2,6-Difluorobenzoic acid
Reduction: 2,6-Difluorophenylethylamine
Scientific Research Applications
2,6-Difluorophenylacetonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,6-difluorophenylacetonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways . The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
- 2,5-Difluorophenylacetonitrile
- 2,4-Difluorophenylacetonitrile
- 3,4-Difluorophenylacetonitrile
Comparison: 2,6-Difluorophenylacetonitrile is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and binding properties . Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAYBGQTAADLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215708 | |
Record name | (2,6-Difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-01-3 | |
Record name | 2,6-Difluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Difluorophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,6-Difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-difluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Difluorophenylacetonitrile in synthesizing MC-1220 and its analogs as described in the research?
A1: this compound serves as a crucial starting material in the synthesis of both MC-1220 and its novel analogs. The research outlines a synthetic pathway where it reacts with various pyrimidine derivatives (like 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine) under basic conditions. [, ] This reaction forms the core structure of these potential HIV-1 reverse transcriptase inhibitors. Further modifications, such as methylation, hydrolysis, and the introduction of various substituents, are then carried out to optimize the anti-HIV activity of the resulting compounds. [, ]
Q2: How does the structure of compounds derived from this compound relate to their anti-HIV-1 activity?
A2: The research highlights the impact of structural modifications on the anti-HIV-1 activity of compounds derived from this compound. One study discovered that substituting a methyl group with a fluorine atom in a specific analog resulted in comparable activity to MC-1220. [] This finding underscores the importance of the 2,6-difluorophenyl moiety for activity and suggests that even minor structural changes can significantly impact the compound's efficacy against HIV-1. Further research exploring structure-activity relationships is crucial to optimize the development of more potent and selective HIV-1 reverse transcriptase inhibitors based on this scaffold.
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